molecular formula C8H8N2O B078770 1-Acetyl-2-phenyldiazene CAS No. 13443-97-5

1-Acetyl-2-phenyldiazene

Cat. No. B078770
CAS RN: 13443-97-5
M. Wt: 148.16 g/mol
InChI Key: BKOUDBWPLMDAPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Acetyl-2-phenyldiazene involves various catalyzed reactions and methodologies. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate decomposes phenyldiazoacetate with arylamine and imine, forming highly diastereoselective 1,2-diamines, indicating a sophisticated approach to complex nitrogen compounds (Wang et al., 2003). Furthermore, the synthesis of 1-(2′-acetylphenyl)-3-alkyltriazenes showcases a method to create structures with potential relevance to 1-Acetyl-2-phenyldiazene, emphasizing the versatility of nitrogen compounds in synthesis processes (Vaughan et al., 1985).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, has been characterized by elemental analysis, IR, UV-vis, and X-ray single crystal diffraction, providing insights into the structural aspects that might be similar to 1-Acetyl-2-phenyldiazene (Jian et al., 2008).

Chemical Reactions and Properties

The chemical behavior and reactions of 1-Acetyl-2-phenyldiazene analogs, such as the decomposition of phenyldiazoacetate in the presence of specific catalysts, highlight the reactivity and potential applications of such compounds. The ability to form highly diastereoselective products through carbon-carbon bond formation illustrates the compound's significant chemical versatility and potential in synthetic chemistry (Wang et al., 2003).

Physical Properties Analysis

Although specific details on 1-Acetyl-2-phenyldiazene's physical properties are not directly available, studies on similar compounds can offer insights. For instance, the physical characterization and structural determination of related compounds provide a foundation for understanding the physical characteristics of 1-Acetyl-2-phenyldiazene, such as melting points, solubility, and crystallinity (Jian et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-Acetyl-2-phenyldiazene and its derivatives, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for its applications in synthetic chemistry and material science. The synthesis and characterization of related compounds provide valuable information on the chemical properties that could be expected for 1-Acetyl-2-phenyldiazene, guiding future research and applications (Wang et al., 2003; Vaughan et al., 1985).

Scientific Research Applications

  • Mizoroki-Heck Reactions : Phenyldiazenes have been used in Mizoroki-Heck reactions with acrylates, acrylamides, and styrenes. This process is facilitated by palladium(II) acetate and can use hydrogen peroxide as an oxidant. This has implications for organic synthesis and the development of new chemical reactions (Lasch, Fehler, & Heinrich, 2016).

  • Anaerobic Adhesives Accelerator : 1-Acetyl-2-phenylhydrazine, a close relative of 1-acetyl-2-phenyldiazene, acts as an accelerator in anaerobic adhesives. The study of its reactions in the presence of transition metal ions offers insights into adhesive curing mechanisms (Raftery, Smyth, Leonard, & Heatley, 1997).

  • Antibacterial and Antifungal Agents : Compounds containing phenyldiazenes have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against a range of bacteria and fungi, highlighting their potential in pharmaceutical applications (Mahesh, Bheemaraju, Manjunath, & Ramana, 2016).

  • Photoreactive Azo Compounds : Phenyldiazenes are studied for their behavior in photochemical reactions. They can be used to create compounds that behave like azobenzene, a well-known photochromic unit, providing insights into photoreactivity and potential applications in materials science (Conti et al., 2007).

  • Hemoglobin Interaction : Phenyldiazenes have been shown to form complexes with deoxyhemoglobin, affecting its reactivity towards oxygen. This indicates a potential for studying blood chemistry and hemoglobin's interaction with various compounds (Huang & Kosower, 1968).

properties

IUPAC Name

N-phenyliminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOUDBWPLMDAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483978
Record name 1-Acetyl-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-phenyldiazene

CAS RN

13443-97-5
Record name 1-Acetyl-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Raftery, MR Smyth, RG Leonard, D Heatley - International journal of …, 1997 - Elsevier
… The azo compound 1-acetyl-2-phenyldiazene (APD), which is the logical initial oxidation product of APH itself, undergoes very different reactions in the presence of Cu(II) or Fe(III) salts …
Number of citations: 9 www.sciencedirect.com
WR Bowman, JA Forshaw, KP Hall, JP Kitchin, AW Mott - Tetrahedron, 1996 - Elsevier
… In order to obtain evidence I 1 for the intermediate radical anion 7 the radical anions of 1-benzoyl- and 1-acetyl-2phenyldiazene were generated at low temperature by electron addition …
Number of citations: 19 www.sciencedirect.com
D Raftery, P O'Dea, MR Smyth, RG Leonard… - International journal of …, 1997 - Elsevier
… In that study the azo compound, 1acetyl-2-phenyldiazene, was identified as the initial … presence of 1-acetyl-2phenylhydrazine, 1-acetyl-2-phenyldiazene and 1,2,3,4tetrahydroquinoline, …
Number of citations: 12 www.sciencedirect.com
NM McCullagh - 2002 - doras.dcu.ie
… produce further free radicals Finally, the cumyloxyl radical can react with the Cu (II) resulting m the regeneration of Cu (I) and the formation of a side product, 1-acetyl-2-phenyldiazene …
Number of citations: 1 doras.dcu.ie
A Porter - 2015 - doras.dcu.ie
… 40 The accelerators APH, 1-acetyl-2-phenyldiazene (APD), and THQ were each paired with BS or maleic acid, and CHP in order to study their individual effect on the redox state of the …
Number of citations: 1 doras.dcu.ie

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